4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine
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Overview
Description
4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to a range of biological effects . For instance, some thiazole derivatives have demonstrated anti-inflammatory activity comparable to that of standard ibuprofen drug .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of Action
Some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including their specific structures and the biological context in which they are used .
Preparation Methods
The synthesis of 4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine involves multiple steps. One common synthetic route includes the reaction of 5-nitrobenzothiazole with 2-chloroethylmorpholine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Hydrolysis: The morpholine moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(2-((5-Nitrobenzo[d]thiazol-2-yl)oxy)ethyl)morpholine can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its anti-inflammatory and analgesic properties.
6-Bromo-2-benzothiazolyl-4-methylphenyl ether: Studied for its anticancer activity.
The uniqueness of this compound lies in its specific nitro and morpholine substituents, which confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
4-[2-[(5-nitro-1,3-benzothiazol-2-yl)oxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-16(18)10-1-2-12-11(9-10)14-13(21-12)20-8-5-15-3-6-19-7-4-15/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHSWXMKXILFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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